molecular formula C16H17ClN2O3S2 B5335491 ETHYL 2-(2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-1,3-THIAZOL-4-YL)ACETATE

ETHYL 2-(2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-1,3-THIAZOL-4-YL)ACETATE

Cat. No.: B5335491
M. Wt: 384.9 g/mol
InChI Key: NXYPSXSIBAGQND-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-1,3-THIAZOL-4-YL)ACETATE is a synthetic organic compound characterized by a 1,3-thiazole core substituted with a sulfanylpropanamido group and an ethyl ester moiety. Key structural features include:

  • 1,3-Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen, known for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capabilities.
  • Sulfanylpropanamido side chain: A propanamide linker with a 4-chlorophenyl sulfanyl group, which may enhance lipophilicity and influence biological interactions.
  • Ethyl ester: A common prodrug feature that can improve bioavailability by increasing passive membrane permeability.

Properties

IUPAC Name

ethyl 2-[2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S2/c1-2-22-15(21)9-12-10-24-16(18-12)19-14(20)7-8-23-13-5-3-11(17)4-6-13/h3-6,10H,2,7-9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYPSXSIBAGQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-(2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Formation of the Propanamide Linker: The propanamide linker is formed through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxylic acid with ethanol to form the ethyl acetate moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

ETHYL 2-(2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ETHYL 2-(2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-1,3-THIAZOL-4-YL)ACETATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes, such as proteases or kinases, by binding to their active sites.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death in cancer cells.

These mechanisms involve complex pathways and interactions with cellular components, which are still being studied to fully understand the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with several analogs documented in pharmaceutical and pesticidal contexts. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Potential Applications Evidence Source
ETHYL 2-(2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-1,3-THIAZOL-4-YL)ACETATE 1,3-Thiazole Ethyl ester, sulfanylpropanamido, 4-chlorophenyl Drug discovery (inferred)
Cetirizine Ethyl Ester (Entry 3, ) Piperazine Ethoxy acetic acid ester, diphenylmethyl Antihistamine (precursor to cetirizine)
Haloxyfop Ethoxyethyl Ester () Pyridine Ethoxyethyl ester, trifluoromethyl, chlorophenyl Herbicide (ACCase inhibitor)
Ethoxysulfuron () Pyrimidine Sulfamate, ethoxyphenyl Herbicide (acetolactate synthase inhibitor)

Key Observations:

Core Heterocycle Differences: The 1,3-thiazole ring in the target compound contrasts with the piperazine (Cetirizine Ethyl Ester) and pyridine/pyrimidine cores (pesticides). Unlike Cetirizine Ethyl Ester, which uses a piperazine ring for histamine receptor interaction, the thiazole core may target enzymes like kinases or proteases .

Ester Functionality :

  • The ethyl ester group in the target compound is analogous to haloxyfop’s ethoxyethyl ester, both serving to enhance lipophilicity. However, haloxyfop’s ester is critical for herbicidal activity, while the target compound’s ester may act as a prodrug .

Chlorophenyl and Sulfur Motifs :

  • The 4-chlorophenyl sulfanyl group in the target compound is structurally distinct from Cetirizine’s diphenylmethyl group. The sulfur atom may confer redox activity or metal-binding properties absent in purely carbon-based analogs .
  • In ethoxysulfuron, a sulfamate group enables herbicide action, whereas the sulfanylpropanamido group in the target compound could mediate hydrogen bonding or disulfide formation .

Biological Activity Implications :

  • Cetirizine derivatives target human histamine receptors, whereas pesticidal analogs (e.g., haloxyfop) inhibit plant-specific enzymes. The target compound’s thiazole and chlorophenyl groups suggest a niche in antimicrobial or anti-inflammatory applications, though empirical studies are needed .

Research Findings and Limitations

  • Synthetic Accessibility : The compound’s synthesis likely involves coupling a 4-chlorophenyl sulfanylpropanamide to a thiazole-4-acetic acid ethyl ester, a route common in heterocyclic chemistry.
  • Gaps in Data: No direct pharmacological or toxicological data for the compound is available in the provided evidence.
  • Opportunities for Study : Priority areas include solubility assays, enzymatic inhibition screens, and metabolic stability tests to validate inferred applications.

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